Cas no 1170445-62-1 (5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}-2-methoxybenzamide)

5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}-2-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}-2-methoxybenzamide
- AKOS024515126
- 5-chloro-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide
- 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide
- 5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide
- F5599-0270
- VU0648521-1
- 1170445-62-1
-
- Inchi: 1S/C16H17ClN4O3/c1-8-6-12(22)18-15-13(8)14(20-21(15)2)19-16(23)10-7-9(17)4-5-11(10)24-3/h4-5,7-8H,6H2,1-3H3,(H,18,22)(H,19,20,23)
- InChI Key: LHOTVQTYLNRDOL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(NC1C2=C(NC(CC2C)=O)N(C)N=1)=O)OC
Computed Properties
- Exact Mass: 348.0989181g/mol
- Monoisotopic Mass: 348.0989181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.2Ų
- XLogP3: 1.8
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5599-0270-10μmol |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5599-0270-10mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5599-0270-75mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5599-0270-4mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5599-0270-3mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5599-0270-15mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5599-0270-50mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5599-0270-40mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5599-0270-20μmol |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5599-0270-30mg |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide |
1170445-62-1 | 30mg |
$178.5 | 2023-09-09 |
5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}-2-methoxybenzamide Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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5. Back matter
Additional information on 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-yl}-2-methoxybenzamide
Comprehensive Analysis of 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide (CAS 1170445-62-1)
The compound 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide (CAS 1170445-62-1) is a pyrazolo[3,4-b]pyridine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure combines a chloro-methoxybenzamide moiety with a pyrazolo-pyridine core, making it a subject of interest for drug discovery and development. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific enzymatic pathways and its role in modulating protein-protein interactions.
In recent years, the demand for small-molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in precision medicine and cancer therapeutics. 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide has garnered attention as a potential candidate for these applications. Its structural complexity and bioactive properties align with current trends in drug repurposing and fragment-based drug design, which are hot topics in the pharmaceutical industry.
The synthesis of CAS 1170445-62-1 involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are critical for achieving high purity and yield, which are essential for research and development purposes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound, ensuring its suitability for further studies.
From a mechanistic perspective, 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide exhibits promising interactions with various biological targets. Its chloro and methoxy substituents contribute to its binding affinity, while the pyrazolo[3,4-b]pyridine scaffold provides a rigid framework for molecular recognition. These features make it a valuable tool for studying signal transduction pathways and enzyme inhibition.
In the context of AI-driven drug discovery, compounds like CAS 1170445-62-1 are often screened using machine learning algorithms to predict their bioactivity and toxicity profiles. This approach aligns with the growing interest in computational chemistry and in silico modeling, which are revolutionizing the way researchers identify and optimize lead compounds. The integration of big data analytics and cheminformatics has further enhanced the potential of such molecules in modern drug development.
Another area of interest is the compound's potential role in neurodegenerative disease research. Recent studies have highlighted the importance of small-molecule modulators in addressing protein misfolding and aggregation, which are key factors in conditions like Alzheimer's and Parkinson's diseases. While 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide has not yet been extensively studied in this context, its structural features suggest it could be a promising candidate for future investigations.
From a commercial perspective, the availability of CAS 1170445-62-1 through specialized chemical suppliers and research catalogs has made it accessible to academic and industrial researchers worldwide. Its inclusion in high-throughput screening libraries underscores its relevance in contemporary drug discovery efforts. As the demand for novel chemical entities continues to rise, compounds like this are expected to play an increasingly important role in advancing biomedical science.
In summary, 5-chloro-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-2-methoxybenzamide (CAS 1170445-62-1) represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with its potential applications in drug discovery and biological research, makes it a compound worthy of further exploration. As scientific understanding of its mechanisms and interactions deepens, it may well emerge as a key player in the development of next-generation therapeutics.
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